molecular formula C15H17ClN2 B5143753 N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

Cat. No.: B5143753
M. Wt: 260.76 g/mol
InChI Key: PNWKPCKITCVOMA-UHFFFAOYSA-N
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Description

N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is a complex organic compound with a unique structure that combines elements of quinoline and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride typically involves a multi-step process. One common method starts with the condensation of isatin and cyclopentanone to form the cyclopenta[b]quinoline core. This intermediate is then subjected to further reactions to introduce the prop-2-enyl group and the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated cyclopentane analogs.

Scientific Research Applications

N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • 2,3-Dihydro-7-methyl-1H-cyclopenta[b]quinolin-9-amine

Uniqueness

N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is unique due to its specific structural features, such as the prop-2-enyl group and the amine functionality. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.ClH/c1-2-10-16-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15;/h2-4,6,8H,1,5,7,9-10H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWKPCKITCVOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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